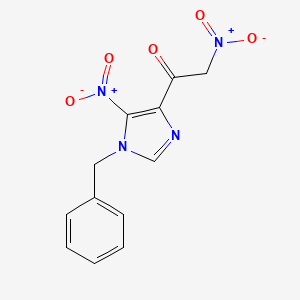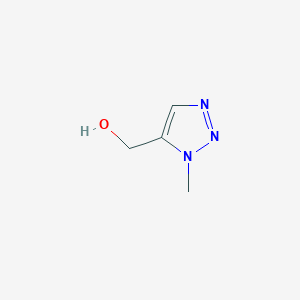
Ethylisonikotinimidat
Übersicht
Beschreibung
Ethyl isonicotinimidate, also known as Isonicotinimidic acid ethyl ester, is a chemical compound with the molecular formula C8H10N2O . It contains a total of 21 atoms, including 10 Hydrogen atoms, 8 Carbon atoms, 2 Nitrogen atoms, and 1 Oxygen atom .
Molecular Structure Analysis
The molecular structure of Ethyl isonicotinimidate consists of 21 atoms, including 10 Hydrogen atoms, 8 Carbon atoms, 2 Nitrogen atoms, and 1 Oxygen atom . The molecular weight is 150.18 . Further details about its 3-dimensional molecular structures, molecular surfaces, molecular orbitals, and an optimized 3D structure datafile can be found in the references .Wissenschaftliche Forschungsanwendungen
Synthese von Thiazolidin-Derivaten
Ethylisonikotinimidat: wird bei der Synthese von Thiazolidin-Derivaten eingesetzt, die in der medizinischen Chemie von Bedeutung sind. Diese Derivate zeigen eine Reihe von biologischen Aktivitäten, darunter Antikrebs-, Antikonvulsiva- und antimikrobielle Eigenschaften . Die Verbindung dient als Vorläufer in Mehrkomponentenreaktionen und trägt zur Entwicklung neuer Arzneimittelkandidaten mit verbesserter Selektivität und pharmakokinetischer Aktivität bei.
Pharmazeutische Cokristalle
In der pharmazeutischen Forschung spielt This compound eine Rolle bei der Bildung von Cokristallen. Diese Cokristalle können die Löslichkeit, Permeabilität und Verarbeitbarkeit von pharmazeutischen Wirkstoffen (APIs) verbessern, ohne ihre therapeutische Wirksamkeit zu beeinträchtigen . Diese Anwendung ist entscheidend für die Entwicklung von Formulierungen mit den gewünschten pharmakokinetischen Profilen.
Flavonoid-Cokristalle
Die Verbindung ist an der Cokristallisation von Flavonoiden beteiligt, die für ihre Antikrebs-, entzündungshemmenden und antioxidativen Eigenschaften bekannt sind. Durch die Bildung von Cokristallen ist es möglich, die Löslichkeit und Bioverfügbarkeit von Flavonoiden zu verbessern, was möglicherweise ihre pharmakologischen Aktivitäten verändert .
Supramolekulare Chemie
This compound: trägt zum Gebiet der supramolekularen Chemie bei, indem es die Anordnung verschiedener Strukturen fördert und die Bildung von 2D- und 3D-supramolekularen Anordnungen lenkt . Diese Anordnungen haben potenzielle Anwendungen in der Materialwissenschaft und Nanotechnologie.
Sondenentwicklung für biologische Studien
Die einzigartigen Eigenschaften von This compound-basierten Verbindungen machen sie für die Sondenentwicklung in biologischen Studien geeignet. Sie können verwendet werden, um verschiedene biologische Ziele zu untersuchen und Einblicke in die Interaktionsmechanismen auf molekularer Ebene zu liefern .
Grüne Chemie
Diese Verbindung ist auch in Ansätzen der grünen Chemie für die Synthese von Thiazolidin-Derivaten von Bedeutung. Sie unterstützt sauberere Reaktionsprofile und die Rückgewinnung von Katalysatoren, was zur Nachhaltigkeit chemischer Prozesse beiträgt .
Arzneimittelforschung und -entwicklung
In der Arzneimittelforschung ist This compound wertvoll für die Entwicklung multifunktionaler Arzneimittel. Seine Rolle bei der Verbesserung der Aktivität und Selektivität von pharmazeutischen Verbindungen ist entscheidend für die Schaffung von Arzneimittelkandidaten der nächsten Generation .
Chemische Ausbildung und Forschung
Schließlich dient This compound als Lehrmittel in der chemischen Forschung und ermöglicht es Studenten und Forschern, komplexe chemische Synthesen und die pharmakologischen Auswirkungen heterocyclischer Verbindungen zu verstehen .
Safety and Hazards
Eigenschaften
IUPAC Name |
ethyl pyridine-4-carboximidate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-2-11-8(9)7-3-5-10-6-4-7/h3-6,9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMLBGAUWXMOYSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)C1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90483045 | |
| Record name | Ethyl isonicotinimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90483045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
41050-96-8 | |
| Record name | Ethyl 4-pyridinecarboximidate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41050-96-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl isonicotinimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90483045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














